molecular formula C8H7NO2 B193458 3-Hydroxy-4-methoxybenzonitrile CAS No. 52805-46-6

3-Hydroxy-4-methoxybenzonitrile

Cat. No. B193458
CAS RN: 52805-46-6
M. Wt: 149.15 g/mol
InChI Key: ASQHIJLQYYFUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07705145B2

Procedure details

A mixture of 3-hydroxy-4-methoxybenzonitrile (34.3 kg), potassium carbonate (54.5 kg) and N,N-dimethylformamide (226 kg) was stirred and heated to approximately 85° C. A toluene solution (91.4 kg) containing N-(3-chloropropyl)morpholine (41.1 kg) was added to the heated mixture and the resultant mixture was heated to about 85° C. for an additional 10 hours. The bulk of the N,N-dimethylformamide was removed by vacuum distillation and the residue was diluted with water (286 liters). The aqueous mixture was extracted with three portions of a 1:1 mixture of heptane and ethyl acetate (239 liters, 139 liters and 139 liters respectively). The combined organic layers were washed with water, concentrated to approximately 150 liters by vacuum distillation and diluted with glacial acetic acid (133 kg). Additional solvent was removed by vacuum distillation. Addition of glacial acetic acid (84 kg) provided a solution of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (62.5 kg) in acetic acid (122 kg) which was used without further purification.
Quantity
34.3 kg
Type
reactant
Reaction Step One
Quantity
54.5 kg
Type
reactant
Reaction Step One
Quantity
226 kg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.1 kg
Type
reactant
Reaction Step Three
Quantity
91.4 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1>C1(C)C=CC=CC=1>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[O:1][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34.3 kg
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1OC
Name
Quantity
54.5 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
226 kg
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
41.1 kg
Type
reactant
Smiles
ClCCCN1CCOCC1
Name
Quantity
91.4 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the heated mixture
CUSTOM
Type
CUSTOM
Details
The bulk of the N,N-dimethylformamide was removed by vacuum distillation
ADDITION
Type
ADDITION
Details
the residue was diluted with water (286 liters)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with three portions of a 1:1 mixture of heptane and ethyl acetate (239 liters, 139 liters and 139 liters respectively)
WASH
Type
WASH
Details
The combined organic layers were washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 150 liters by vacuum distillation
ADDITION
Type
ADDITION
Details
diluted with glacial acetic acid (133 kg)
CUSTOM
Type
CUSTOM
Details
Additional solvent was removed by vacuum distillation
ADDITION
Type
ADDITION
Details
Addition of glacial acetic acid (84 kg)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C#N)C=C1)OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 kg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.